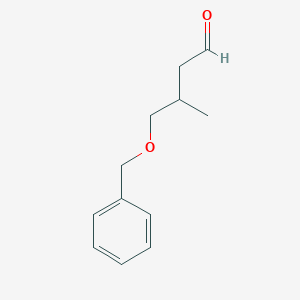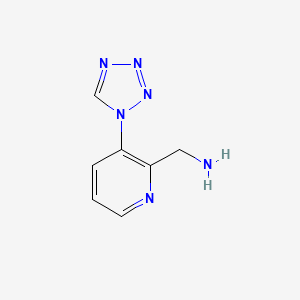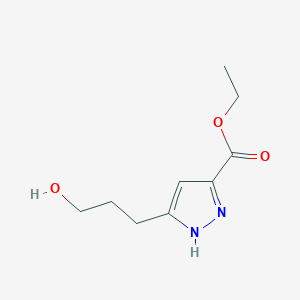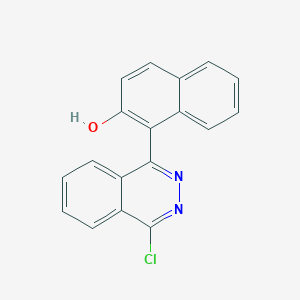
O-(Oxiran-2-yl) 4-Hydroxyphenylacetone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(Oxiran-2-yl) 4-Hydroxyphenylacetone is an organic compound characterized by the presence of an epoxy group attached to a phenylacetone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(Oxiran-2-yl) 4-Hydroxyphenylacetone typically involves the epoxidation of allyloxyphenylacetone. One common method includes the use of a micro-organism capable of stereo-selective epoxidation, such as Pseudomonas oleovorans. This process results in the formation of the corresponding ester of 4-(2,3-epoxypropoxy)-phenylacetic acid, which is predominantly in the S configuration .
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using chemical reagents like peracids or hydrogen peroxide in the presence of catalysts. The reaction conditions are optimized to achieve high yields and purity of the desired product.
化学反応の分析
Types of Reactions
O-(Oxiran-2-yl) 4-Hydroxyphenylacetone undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the epoxy ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxy group, resulting in the formation of new carbon-oxygen or carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the epoxy group under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
O-(Oxiran-2-yl) 4-Hydroxyphenylacetone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with epoxy functionalities.
Industry: The compound is used in the production of epoxy resins, which are essential in coatings, adhesives, and composite materials
作用機序
The mechanism of action of O-(Oxiran-2-yl) 4-Hydroxyphenylacetone involves the reactivity of the epoxy group. The epoxy ring can undergo nucleophilic attack, leading to ring-opening reactions that form new bonds. This reactivity is exploited in various chemical processes, including polymerization and cross-linking reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used .
類似化合物との比較
Similar Compounds
- 4-(2,3-Epoxypropoxy)phenylacetamide
- 2,2-Bis[4-(2,3-epoxypropoxy)phenyl]propane
- 4-(2,3-Epoxypropoxy)phenyl 4-alkoxybenzoates
Uniqueness
O-(Oxiran-2-yl) 4-Hydroxyphenylacetone is unique due to its specific structure, which combines an epoxy group with a phenylacetone backbone. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and industrial applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of chemical transformations and applications .
特性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
1-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C12H14O3/c1-9(13)6-10-2-4-11(5-3-10)14-7-12-8-15-12/h2-5,12H,6-8H2,1H3 |
InChIキー |
XOQVVRDJVCCAGJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1=CC=C(C=C1)OCC2CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B8487591.png)
![tert-butyl 3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B8487597.png)


![2-[2-(3-methoxy-4-nitro-phenyl)-1H-imidazol-4-yl]-ethanol](/img/structure/B8487628.png)
-](/img/structure/B8487645.png)







